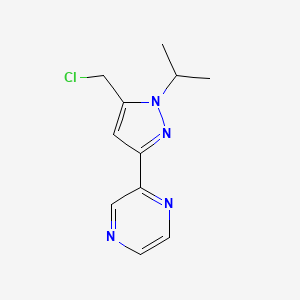![molecular formula C11H11N3OS B1481578 2-(6-(チオフェン-3-イル)-1H-イミダゾ[1,2-b]ピラゾール-1-イル)エタン-1-オール CAS No. 2098011-32-4](/img/structure/B1481578.png)
2-(6-(チオフェン-3-イル)-1H-イミダゾ[1,2-b]ピラゾール-1-イル)エタン-1-オール
説明
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学
薬理学において、この化合物のイミダゾールおよびチオフェン部分は、多くの薬理学的に活性な分子に存在することから、特に注目されています。 イミダゾール誘導体は、抗菌、抗真菌、抗腫瘍特性など、幅広い生物学的活性を示すことが知られています 。 チオフェン誘導体は、抗炎症および抗がん活性など、生物学的機能における有効性から、さまざまな薬物の合成に使用されてきました 。
材料科学
材料科学において、化合物のチオフェン成分は貴重です。チオフェンとその誘導体は、導電性から新規材料の開発に使用されています。 特に、有機薄膜トランジスタや光起電力セルなどの有機エレクトロニクス分野で重要であり、使用されています 。
生化学
生化学的に、この化合物は、イミダゾールの構造が、酵素の活性部位に頻繁に見られるアミノ酸ヒスチジンと類似していることから、酵素相互作用と阻害の研究に関与する可能性があります。 この類似性により、化合物を酵素阻害研究に利用することができ、これは代謝経路を理解し、新しい薬剤を開発するために重要です 。
農業
農業では、イミダゾール環とチオフェン環を持つ化合物を用いて、新しい殺虫剤や除草剤を開発できます。その複雑な構造により、作物に影響を与えるさまざまな害虫や病気に幅広く作用します。 これらの化合物の研究は、より安全で効果的な農薬の開発に依然として重要です 。
環境科学
環境科学は、汚染物質のセンサーや指標の開発において、このような化合物の研究から恩恵を受けることができます。 イミダゾール環とチオフェン環は、さまざまな環境要因と反応するため、環境中の特定の化学物質の存在を検出するために使用でき、汚染制御と環境モニタリングに役立ちます 。
抗菌研究
イミダゾール誘導体の抗菌特性により、新しい抗菌剤の開発候補となっています。抗生物質耐性の増加により、新規で効果的な抗菌剤の必要性は高まっています。 2-(6-チオフェン-3-イリミダゾ[1,2-b]ピラゾール-1-イル)エタノールなどの化合物の研究により、耐性菌株や真菌を抑制する新しい薬剤の発見につながる可能性があります 。
作用機序
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound
Result of Action
Imidazole derivatives have been shown to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
生化学分析
Biochemical Properties
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazo[1,2-b]pyrazole moiety is known for its ability to inhibit certain enzymes, potentially making this compound useful in therapeutic applications . Additionally, the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, further modulating their activity .
Cellular Effects
The effects of 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial for cell signaling . Furthermore, its interaction with DNA and RNA can lead to changes in gene expression, impacting cellular functions such as proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating them, depending on the context . The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions with biomolecules is critical for its activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade in the presence of specific enzymes or environmental factors . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition or modulation of cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can significantly impact its activity and function .
Subcellular Localization
The subcellular localization of 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-5-4-13-2-3-14-11(13)7-10(12-14)9-1-6-16-8-9/h1-3,6-8,15H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCOHRNUBZGAPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CN(C3=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


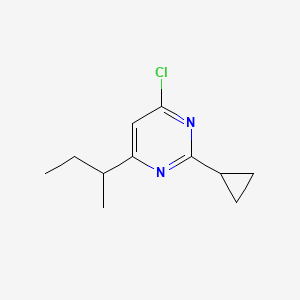
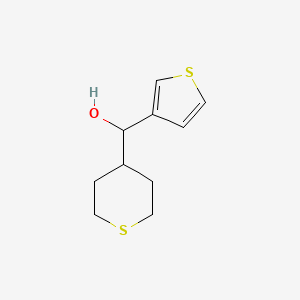
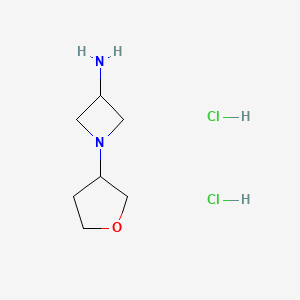
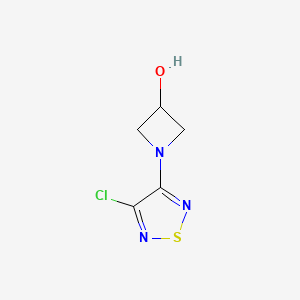

![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1481508.png)


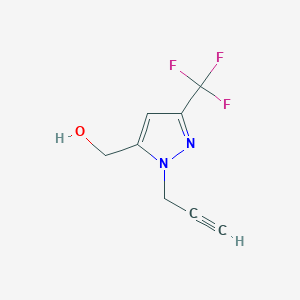

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1481515.png)


